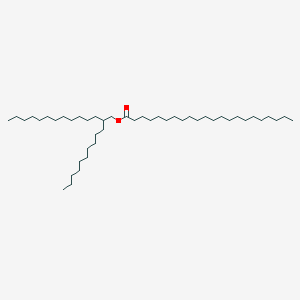

2-Decyltetradecyl docosanoate

Description

2-Decyltetradecyl docosanoate is a synthetic ester compound characterized by a docosanoic acid (C22:0) backbone esterified with a branched alkyl chain (2-decyltetradecyl group). This structure confers unique physicochemical properties, such as high molecular weight and hydrophobicity, making it suitable for applications in lubricants, surfactants, or polymer additives.

Properties

CAS No. |

92313-32-1 |

|---|---|

Molecular Formula |

C46H92O2 |

Molecular Weight |

677.2 g/mol |

IUPAC Name |

2-decyltetradecyl docosanoate |

InChI |

InChI=1S/C46H92O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-31-34-37-40-43-46(47)48-44-45(41-38-35-32-18-15-12-9-6-3)42-39-36-33-30-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |

InChI Key |

VSNKEZBOZCYDCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-decyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-decyltetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradecyl docosanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-decyltetradecyl alcohol.

Oxidation: The long alkyl chains can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Docosanoic acid and 2-decyltetradecyl alcohol.

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Decyltetradecyl docosanoate has been explored in several scientific research areas:

Organic Electronics: Used as a component in semiconducting polymers to enhance charge transport properties and improve device performance.

Polymer Science: Incorporated into polymer backbones to modify physical properties such as solubility, crystallinity, and thermal stability.

Material Science: Studied for its potential in creating novel materials with unique mechanical and electronic properties.

Mechanism of Action

The mechanism by which 2-decyltetradecyl docosanoate exerts its effects is primarily through its influence on the physical properties of materials. The long alkyl chains can enhance the solubility and processability of polymers, while the ester linkage provides a site for further chemical modification. In organic electronics, the compound can improve charge transport by reducing steric hindrance and facilitating better molecular packing .

Comparison with Similar Compounds

Comparison with Similar Docosanoate Esters

Structural and Molecular Comparisons

Docosanoate esters vary in their alcohol moiety, influencing properties like solubility, melting point, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations:

- Branching vs. Linearity: Branched esters like this compound exhibit greater steric hindrance and lower crystallinity compared to linear analogs (e.g., decyl or tetradecyl docosanoate), likely resulting in lower melting points and improved flow properties .

- Functional Groups: Esters with hydroxyl or ether groups (e.g., 2,2-bis(hydroxymethyl)butyl or 2-(2-butoxyethoxy)ethyl docosanoate) show increased polarity, enhancing compatibility with polar matrices but reducing thermal stability .

- Chain Length : Longer alkyl chains (e.g., tetradecyl vs. ethyl) correlate with higher hydrophobicity and molecular weight, impacting viscosity and solubility .

Physicochemical and Application Differences

Table 2: Property and Application Comparisons

Key Findings:

- Thermal Behavior: Methyl and ethyl docosanoates have lower molecular weights and higher crystallinity, leading to distinct melting points compared to branched or long-chain esters.

- Biomedical Potential: Hydroxyl-containing esters (e.g., 2,2-bis(hydroxymethyl)butyl docosanoate) may serve in drug delivery systems due to their polarity and biocompatibility .

- Toxicity Data: Limited information is available for most compounds. For example, docosanoate-containing polymers in and lack acute toxicity data, highlighting a research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.